Product packaging for SUP2 protein(Cat. No.:CAS No. 133737-87-8)

SUP2 protein

Cat. No.: B1178239
CAS No.: 133737-87-8
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Description

The SUP2 protein, also widely known and referenced in contemporary literature as Sup35p or the translation termination factor eRF3, is an essential and multifunctional protein from the yeast Saccharomyces cerevisiae . Its primary and essential function is in regulating the accuracy of protein synthesis, where it acts as a polypeptide chain release factor that recognizes stop codons and facilitates the termination of translation . This core activity is carried out in a GTP-dependent manner through a direct physical interaction with Sup45p (eRF1), making it a critical subject for research into fundamental molecular biology processes . The SUP2 product exhibits significant homology to elongation factors from various species, with especially high conservation in regions corresponding to the aminoacyl-tRNA and GTP-binding domains, underlining its crucial role in translation . Beyond its fundamental role in translation, the SUP2 (SUP35) protein is of profound interest in the field of epigenetics and protein conformation. It is the protein determinant of the [PSI+] prion, a cytoplasmically inherited element in yeast . In the [PSI+] state, the Sup35p protein undergoes a conformational change, aggregating into amyloid-like fibers that are transmissible between cells and generations . This aggregation depletes the functional, soluble pool of Sup35p, leading to a read-through of stop codons and a measurable nonsense-suppression phenotype . This unique property makes the this compound an invaluable model system for studying the mechanisms of prion propagation, protein folding, and amyloid diseases in higher eukaryotes. Our recombinant this compound is provided for research applications only, specifically for in vitro biochemical assays, studies of translation termination mechanisms, and investigations into the biophysics of prion formation and inheritance. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

133737-87-8

Molecular Formula

C12H13NO

Synonyms

SUP2 protein

Origin of Product

United States

Genetic Architecture and Molecular Features of the Sup2 Gene

Gene Structure and Open Reading Frames

The SUP2 (SUP35) gene in Saccharomyces cerevisiae contains a single open reading frame (ORF) of 2055 base pairs. capes.gov.brnih.gov This ORF is capable of encoding a protein with a predicted molecular weight of 76.5 kDa. capes.gov.brnih.gov The gene structure is characterized by the absence of introns. frontiersin.orgnih.gov

The deduced amino acid sequence of the SUP2 protein reveals a multidomain structure. frontiersin.orgnih.govmdpi.comvliz.beasm.org It consists of a C-terminal part that exhibits high homology to yeast elongation factor EF-1α, and a unique N-terminal part. capes.gov.brnih.govnih.govmdpi.com The N-terminal domain is approximately 253 amino acids long and is responsible for the formation of the [PSI+] prion determinant in S. cerevisiae. nih.govmdpi.comvliz.benih.gov This prion-forming domain (PrD) is rich in glutamine and asparagine residues. nih.gov The C-terminal domain is essential for cell viability and its function in translation termination, containing GTP-binding sites. frontiersin.orgnih.govmdpi.comvliz.benih.govnih.gov An intermediate or middle (M) domain is also recognized, which acts as a regulatory element for prion formation and stability. mdpi.comasm.org

Analysis of the nucleotide and deduced amino acid sequences has indicated the possibility that additional proteins could be expressed from the SUP2 gene. capes.gov.br These potential alternative translation products might be initiated on internal ATG codons or formed through alternative splicing, although the absence of introns makes alternative splicing less likely for the primary transcript. capes.gov.brfrontiersin.orgnih.gov One hypothesized protein product might be imported into mitochondria. capes.gov.br

The domain organization of the S. cerevisiae SUP35 protein is summarized below:

DomainLocationKey FeaturesFunctional Role
N-terminalN-terminusUnique, rich in Q/N residues, ~253 amino acidsPrion formation ([PSI+]), stress condensate formation frontiersin.orgmdpi.comvliz.benih.gov
M (Middle)IntermediateChargedRegulation of prion formation and stability mdpi.comasm.org
C-terminalC-terminusHomologous to EF-1α, contains GTP-binding sitesEssential for cell viability and translation termination capes.gov.brnih.govfrontiersin.orgnih.govmdpi.comvliz.benih.govnih.gov

Genetic Variants and Mutational Analysis

Genetic variants, or mutations, in the SUP2 (SUP35) gene have been instrumental in understanding the protein's function and its role in phenotypic variation, particularly in Saccharomyces cerevisiae. annualreviews.orgiitm.ac.inresearchgate.net Variants can include single nucleotide variants (SNVs), insertions, or deletions, and can be either inherited (germline) or acquired (somatic). nih.govresearchgate.netnih.gov

Studies have identified and characterized various sup2 (sup35) mutations, including nonsense mutations. frontiersin.orgmdpi.comiitm.ac.innih.gov These mutations can lead to suppression of different types of nonsense mutations elsewhere in the genome. nih.gov For example, spontaneous nonsense mutations in the essential SUP35 gene (designated sup35-n) have been isolated and shown to be non-lethal under certain conditions. mdpi.com

Mutational analysis, including deletion analysis, has helped delineate the functional regions within the this compound. Deletion of fragments within the coding sequence has shown that the EF-1α-like C-terminal region is necessary for cell viability, while the N-terminal part is nonessential for this function. nih.govnih.gov The N-terminal region, however, is necessary and sufficient for the suppressor effect observed with plasmid-mediated amplification of the SUP2 gene. nih.gov

Specific mutations in the SUP35 gene can influence the formation and propagation of the [PSI+] prion. frontiersin.orgmdpi.comvliz.benih.govigem.org Missense mutations in SUP35 can be incompatible with the [PSI+] prion, leading to lethality in haploid cells carrying both. mdpi.com This prion-dependent lethality caused by sup35 missense mutations is linked to low GTPase activity of the mutant eRF3 protein. mdpi.com

Mutational analysis of suppressor genes that restore viability or suppress phenotypes in sup2 or sup35 mutant backgrounds has also provided insights into interacting pathways and proteins. annualreviews.orgoup.com For instance, suppressor mutations in the HDA3 gene, encoding a subunit of a histone deacetylase complex, were identified in a screen for genes that reversed a cryptic transcription phenotype in a rtf1 mutant background, highlighting the interplay between translation termination factors and chromatin modification. oup.com

Gene Essentiality and Viability Studies

In Saccharomyces cerevisiae, the SUP2 (SUP35) gene is considered essential for cell viability. nih.govmdpi.comvliz.benih.govnih.govnih.gov Disruption or deletion of the chromosomal copy of SUP35 typically results in a recessive lethal phenotype in both [psi+] and [psi-] genetic backgrounds, indicating that the protein's function is indispensable for survival. vliz.benih.gov

Despite being essential, viable strains with nonsense mutations in the SUP35 gene (sup35-n) have been obtained. mdpi.comiitm.ac.in The survival of these mutants suggests the existence of feedback control mechanisms that allow readthrough of premature stop codons. iitm.ac.in Adaptation to these mutations can involve genetic factors. iitm.ac.in

Studies using truncated versions of the SUP35 gene have confirmed that the essential function required for cell viability resides solely within the C-terminal domain of the Sup35 protein, which contains the GTPase activity and interacts with eRF1. nih.govnih.gov The N-terminal and M domains are dispensable for viability and translation termination. nih.gov

Overexpression of different parts of the Sup35 protein can have varying effects on translational fidelity and cell growth. nih.gov Overexpression of either the N-terminal part or the full-length Sup35 protein can decrease translational fidelity, leading to omnipotent suppression and reduced growth in [psi+] strains. nih.gov Conversely, expression of the C-terminal part can generate an antisuppressor phenotype. nih.gov

The essentiality of genes can be systematically studied using genome-scale approaches like RNA interference (RNAi) or CRISPR-Cas9 screens, which identify genes affecting cell survival in different contexts, such as cancer cell lines. creative-diagnostics.com While these methods are often applied in other organisms, the concept of gene essentiality and the experimental approaches used to determine it are relevant to understanding the critical role of SUP35 in yeast.

Transcriptional and Translational Regulation of SUP2 Expression

The expression of the SUP2 (SUP35) gene is subject to both transcriptional and translational regulation, contributing to the precise control of Sup35 protein levels and activity within the cell.

Transcriptional regulation in yeast involves cis-regulatory elements like promoters, upstream activating sequences (UAS), and upstream repressive sequences (URS) that interact with trans-acting factors. mdpi.com While specific detailed mechanisms for SUP35 transcriptional regulation were not extensively covered in the search results, the general principles of yeast transcription, including the role of chromatin structure and remodeling complexes, are applicable. mdpi.comwiley-vch.deoup.com The proximity of regulatory elements to the gene correlates with expression regulation. mdpi.com

Translational regulation plays a significant role in controlling protein synthesis from mRNA transcripts. This can involve mechanisms such as the storage of transcripts in a translationally repressed state and the action of protein repressors binding to mRNA elements like the poly-A tail or sequences in the 3'-UTR. nih.gov

For the SUP35 gene, the formation of the [PSI+] prion represents a unique form of post-translational regulation that significantly impacts the availability of functional Sup35 protein. frontiersin.organnualreviews.orgmdpi.comvliz.benih.govigem.org In [PSI+] cells, Sup35 protein adopts an altered conformation and aggregates into amyloid fibrils, sequestering soluble Sup35. annualreviews.orgasm.orgigem.orguniprot.org This reduction in functional, soluble Sup35 leads to decreased efficiency of translation termination and results in a nonsense suppressor phenotype. annualreviews.orgvliz.beigem.org The aggregation state of Sup35 can be influenced by factors like protein concentration and cellular conditions. asm.org

The interaction between Sup35 and Sup45 (eRF1) is critical for translation termination. asm.orguniprot.orggenecards.org The eRF1-eRF3-GTP ternary complex binds to stop codons, and GTP hydrolysis by eRF3 (Sup35) facilitates eRF1's function. uniprot.orggenecards.org This interaction is a key point of regulation at the translational level.

Overexpression of Sup35 can lead to the formation of both prion and non-prion aggregates, impacting cellular growth and potentially the burden on protein production machinery. asm.org The ability of Sup35 to undergo phase separation and form reversible condensates in response to stress also highlights a layer of dynamic regulation affecting its localization and function. asm.org

Data regarding transcript sizes of the SUP2 gene:

Transcript Size (approx.)Source
2.3 kb capes.gov.brnih.gov
2500 nucleotides frontiersin.orgnih.gov
1400 nucleotides frontiersin.orgnih.gov

Domain Specific Structural and Functional Elucidation of Sup2 Protein

Overview of Primary Sequence and Modular Domain Organization

The SUP2 protein is characterized by a modular structure consisting of distinct functional domains. In Saccharomyces cerevisiae, the SUP2 (SUP35) gene encodes a protein with an open reading frame of 2055 bp, potentially encoding a protein of approximately 76.5 kDa capes.gov.brnih.gov. The protein sequence is organized into three main domains: an N-terminal domain, a middle (M) domain, and a C-terminal domain researchgate.netresearchgate.netvliz.be.

The N-terminal domain is notable for containing a number of short repeating elements and possessing an unusual amino acid composition capes.gov.brnih.gov. This domain is less conserved compared to the C-terminal domain nih.gov.

The middle domain is described as highly charged and, while not always essential for certain prion-like behaviors associated with SUP2, it contributes to protein stability and can serve as an interaction site for other molecules, such as molecular chaperones researchgate.net.

The C-terminal domain is the most highly conserved region nih.gov. This domain is essential for the protein's core function in translation termination researchgate.netvliz.be.

Structural Homology to Elongation Factors (e.g., EF-1α) and Conserved Motifs

A significant feature of the this compound is its structural homology to elongation factors, particularly eukaryotic elongation factor 1 alpha (EF-1α) capes.gov.brnih.govcore.ac.uknih.gov. This homology is most pronounced in the C-terminal part of the protein capes.gov.brnih.gov.

The C-terminal domain of SUP2 contains conserved motifs characteristic of GTP-binding proteins, similar to those found in EF-1α core.ac.uk. These conserved domains are involved in GTP binding and hydrolysis, a function critical for the protein's role in translation core.ac.uk. Specifically, regions homologous to the conservative GTP-binding domains (G1, G2, G3, G4, G5) found in elongation factors are present in the this compound core.ac.uk. Additionally, a region homologous to the aminoacyl-tRNA binding domain found in EF-Tu (a prokaryotic counterpart of EF-1α) is also present in the this compound, located between amino acids 308 and 345 in the yeast sequence core.ac.uk.

While the C-terminal domain shows high conservation and homology to EF-1α, the N-terminal domain is unique to the this compound and does not share significant structural homology with EF-1α capes.gov.brnih.gov.

Functional Roles of Individual Domains and Their Interplay

C-terminal Domain: Catalytic Activity and Interaction with eRF1

The C-terminal domain of SUP2 is primarily responsible for its essential function in translation termination researchgate.netvliz.be. This domain contains the catalytic machinery necessary for the protein's activity.

A key interaction partner for the C-terminal domain is eukaryotic release factor 1 (eRF1) researchgate.netresearchgate.net. eRF1 is the protein that recognizes the stop codon on the mRNA, and SUP2 (eRF3) functions as a GTPase that stimulates eRF1's activity, promoting the hydrolysis of the peptidyl-tRNA and the release of the nascent polypeptide chain from the ribosome researchgate.netresearchgate.netuniprot.org. The interaction between the C-terminal domain of SUP2 and eRF1 is crucial for efficient translation termination researchgate.net. Studies have shown that the C-terminal region of eRF1 is involved in binding to eRF3 (SUP2), with a conserved GFGGIGxxxRY motif potentially playing a key role in this interaction msu.ru.

The C-terminal domain's homology to the GTP-binding domains of EF-1α underscores its role as a GTPase in the translation termination process core.ac.uk. The binding and hydrolysis of GTP by SUP2 are coupled to its interaction with eRF1 and the ribosome, facilitating the release of the polypeptide chain.

N-terminal and Middle Domains: Roles Beyond Canonical Translation Termination

While the C-terminal domain is central to translation termination, the N-terminal and middle domains of SUP2 are involved in roles beyond this canonical function capes.gov.brnih.govcore.ac.uknih.govuniprot.orguma.esthermofisher.comnih.govmoonlightingproteins.orgbac-lac.gc.cayeastgenome.org.

The N-terminal domain, with its repetitive and unusual amino acid composition, is known to be involved in the formation of prion-like aggregates in yeast, contributing to the [PSI+] heritable element researchgate.netvliz.benih.gov. This prion-forming ability is a well-studied non-canonical function associated with SUP2 in yeast. The N-terminal domain can influence the fidelity of translation termination, with some studies suggesting it can decrease chain-termination fidelity, acting in opposition to the fidelity-imposing role of the C-terminal domain nih.gov.

The middle domain, although sometimes dispensable for prion propagation, contributes to the stability of the protein and can mediate interactions with other cellular components, such as molecular chaperones researchgate.net. While its precise roles beyond translation termination are still being elucidated, its interaction capabilities suggest potential involvement in regulatory processes or localization.

The interplay between the domains is complex. For instance, the N-terminal domain's aggregation can sequester the C-terminal domain, reducing the amount of soluble, functional SUP2 available for translation termination, thereby leading to readthrough of stop codons vliz.bemsu.ru. This highlights how the non-canonical function mediated by the N-terminal domain can directly impact the canonical function of the C-terminal domain. The relative levels and interactions of the N- and C-terminal domains at the ribosome may modulate translation fidelity nih.gov.

Mechanistic Insights into Sup2 Protein Function in Translation Termination

GTPase Activity and Hydrolysis Cycle in Translation Termination

The function of SUP2/eRF3 is fundamentally linked to its activity as a GTPase, an enzyme that binds and hydrolyzes guanosine (B1672433) triphosphate (GTP). nih.govnih.govpnas.org This GTPase activity functions as a molecular switch, cycling the protein between an active 'on' state when bound to GTP and an inactive 'off' state when bound to guanosine diphosphate (B83284) (GDP). youtube.comwikipedia.org The cycle of GTP binding and hydrolysis provides the energy and conformational changes necessary to drive the termination process forward. biorxiv.orgoup.com

The cycle begins when eRF3, in its GTP-bound state, forms a stable ternary complex with eRF1. cam.ac.ukpnas.org This eRF1-eRF3-GTP complex is the form that is delivered to the ribosome when a stop codon enters the A-site. cam.ac.ukbiorxiv.org The binding of this complex to the ribosome and the recognition of the stop codon by eRF1 trigger the GTPase activity of eRF3. nih.govoup.com The subsequent hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) induces a significant conformational rearrangement in the release factor complex. biorxiv.orgoup.com This change is critical for the proper accommodation of eRF1 within the ribosomal A-site, positioning its catalytic GGQ motif correctly in the peptidyl-transferase center (PTC) to promote the release of the newly synthesized polypeptide chain. zju.edu.cnoup.com Following GTP hydrolysis and polypeptide release, eRF3 in its GDP-bound state has a lower affinity for the ribosome and dissociates, which in turn facilitates the release of eRF1, allowing the factors to be recycled for subsequent rounds of termination. biorxiv.orgnih.gov The GTPase activity of eRF3 is therefore stimulated by both eRF1 and the ribosome, ensuring that hydrolysis is coupled tightly to successful stop codon recognition. nih.govpnas.org

Stage of eRF3 CycleNucleotide StateKey EventConsequence
Factor Recruitment eRF3-GTPForms a ternary complex with eRF1 (eRF1-eRF3-GTP) and binds to the ribosome at a stop codon. cam.ac.ukbiorxiv.orgpnas.orgDelivery of the termination machinery to the ribosome.
GTP Hydrolysis eRF3-GTP → eRF3-GDP + PiHydrolysis is triggered by stop codon recognition and interaction with the ribosome. nih.govoup.comInduces conformational change in eRF1, allowing it to catalyze peptide release. biorxiv.orgoup.com
Factor Dissociation eRF3-GDPeRF3-GDP complex has reduced affinity for the ribosome and dissociates. biorxiv.orgnih.govPromotes the release and recycling of eRF1 from the post-termination complex. nih.gov
Nucleotide Exchange eRF3-GDP → eRF3-GTPGDP is exchanged for a new molecule of GTP (facilitated by nucleotide exchange factors). youtube.comeRF3 is reactivated for another round of termination.

Cooperative Interaction with eRF1 in Stop Codon Recognition and Polypeptide Release

Translation termination in eukaryotes is mediated by the cooperative and direct interaction between the two release factors, SUP2/eRF3 and eRF1. embopress.orgnih.govnih.govzju.edu.cn These proteins act in concert to ensure both the accurate recognition of stop codons and the efficient release of the completed polypeptide. zju.edu.cn The interaction primarily occurs through the C-terminal domains of both proteins. nih.gov Structurally, the binding of eRF3 induces a conformational change in eRF1, causing it to adopt a shape that resembles a tRNA molecule, which is crucial for its function within the ribosome. zju.edu.cn

The process begins with the formation of the eRF1-eRF3-GTP ternary complex, which then binds to a ribosome displaying a stop codon in its A-site. cam.ac.ukpnas.org While eRF1 is responsible for the direct decoding of the stop codon through its N-terminal domain, eRF3's presence in the complex greatly stimulates this recognition activity. zju.edu.cnoup.com The binding of eRF3 stabilizes eRF1 on the ribosome, increasing the fidelity of the decoding process. biorxiv.org Upon successful recognition of the stop codon by eRF1, eRF3 hydrolyzes its bound GTP. oup.com This hydrolysis event acts as a conformational switch, repositioning the M domain of eRF1, which contains the universally conserved GGQ motif, into the peptidyl-transferase center of the large ribosomal subunit. zju.edu.cnoup.com This movement is the final step that triggers the hydrolysis of the ester bond linking the polypeptide chain to the P-site tRNA, thereby releasing the newly synthesized protein. nih.govoup.com Therefore, the interaction is a tightly regulated, multi-step process where eRF3 first acts as an escort to deliver and position eRF1 for codon recognition and then, through its GTPase activity, provides the final signal for eRF1 to execute polypeptide release. biorxiv.orgnih.gov

Regulation of Translational Fidelity and Error Suppression

SUP2/eRF3 plays a critical role in maintaining the fidelity of translation by ensuring that termination occurs precisely at the correct stop codons. biorxiv.orgnih.gov Errors in termination can lead to the production of aberrant proteins through processes like nonsense suppression (also known as read-through), where the ribosome fails to terminate at a stop codon and instead incorporates an amino acid, continuing translation into the 3' untranslated region. nih.govnih.gov

The presence and proper function of SUP2/eRF3 significantly reduce the frequency of these errors. biorxiv.orgnih.gov It enhances the ability of the termination machinery to discriminate between authentic stop codons and near-cognate codons, a process that is essential for accuracy. biorxiv.org In vitro studies have demonstrated that the inclusion of eRF3 can boost the specificity of termination by thousands of fold. biorxiv.org Mutations within the SUP2/eRF3 protein can compromise its function, leading to an increased rate of nonsense suppression. nih.gov This phenotype is a direct consequence of inefficient termination, where the delay in recognizing the stop codon allows a near-cognate or suppressor tRNA to bind to the A-site, resulting in read-through. nih.govthe-scientist.com The GTPase cycle of eRF3 is crucial for this quality control mechanism, providing distinct steps where fidelity can be checked. biorxiv.org By accelerating the recruitment of eRF1 and promoting its proper accommodation upon correct codon recognition, eRF3 ensures that termination is both rapid and accurate, thereby suppressing translational errors and maintaining the integrity of the proteome. biorxiv.orgnih.gov

Type of Termination ErrorDescriptionRole of SUP2/eRF3 in Prevention
Nonsense Suppression (Read-through) The ribosome fails to recognize a stop codon and continues translation, incorporating an amino acid instead. nih.govnih.goveRF3 ensures rapid and efficient recognition of the stop codon by eRF1, outcompeting suppressor tRNAs. biorxiv.org
Premature Termination Termination occurs at a sense codon that is misread as a stop signal.By forming a complex with eRF1, eRF3 stabilizes its conformation, likely reducing the chances of eRF1 misinterpreting a sense codon. zju.edu.cn
Frameshifting at Stop Codon The ribosome shifts its reading frame at or near the stop codon, potentially leading to read-through in a different frame. cornell.eduThe efficient binding and locking of the eRF1-eRF3 complex into the A-site helps maintain the correct reading frame during termination. biorxiv.org

Sup2 Protein in Prion Biology: the Psi+ Prion

The Phenomenon of [PSI+] Prion Formation and Propagation

The [PSI+] prion is a self-propagating, aggregated conformation of the Sup35 protein in Saccharomyces cerevisiae. mdpi.comnih.govpnas.org The transition from the soluble, functional form of Sup35 ([psi-]) to the aggregated prion form ([PSI+]) is a key event in the establishment of this non-Mendelian element. embopress.orgnih.govpnas.org This conversion involves the self-assembly of Sup35 molecules into amyloid fibrils. nih.govpnas.orgpnas.org The formation of [PSI+] can occur de novo, and its appearance can be influenced by various genetic and environmental factors. nih.govnih.govtandfonline.com Once formed, the prion is propagated through the fragmentation of existing Sup35 aggregates into smaller "seeds" or "propagons." plos.orgresearchgate.net These propagons are then transmitted to daughter cells during cell division, ensuring the heritable nature of the [PSI+] state. plos.orgresearchgate.net Overexpression of the SUP35 gene can induce the de novo appearance of [PSI+]. nih.govnih.gov The presence of other prions, such as [PIN+] (the prion form of Rnq1 protein), can also facilitate the de novo formation of [PSI+]. nih.govresearchgate.net

Molecular Basis of Prion Conversion and Amyloidogenesis

The conversion of soluble Sup35 to its amyloid form is a nucleation-dependent process. pnas.org This involves an initial, relatively slow nucleation phase where Sup35 monomers begin to associate, followed by a rapid elongation phase where more monomers are added to the growing amyloid fibrils. pnas.orgembopress.org The Sup35 protein has a modular structure, and its N-terminal domain is primarily responsible for prion formation and amyloidogenesis. mdpi.compnas.orgtandfonline.com This domain is rich in glutamine (Q) and asparagine (N) residues, a characteristic feature of many yeast prion domains. embopress.orgpnas.orgtandfonline.com The amyloid structure of Sup35 fibrils is characterized by a cross-beta structure. mdpi.compnas.org Studies using peptides from the N-terminal prion-determining domain have shown they can form amyloid fibrils with properties similar to those of full-length Sup35. pnas.org The conversion to the prion state results in the sequestration of Sup35 into high molecular weight aggregates, reducing the concentration of soluble, functional Sup35. nih.govresearchgate.net

Role of Specific Domains in Prion-Forming Ability (PrD)

The Sup35 protein consists of three main domains: the N-terminal (N), middle (M), and C-terminal (C) domains. mdpi.comtandfonline.comnih.gov The N-terminal domain (residues 1-123) is the primary prion-determining domain (PrD) and is necessary and sufficient for [PSI+] prion formation and propagation in vivo. mdpi.comtandfonline.comnih.gov This domain is enriched in glutamine and asparagine residues and contains oligopeptide repeats that are important for stable [PSI+] inheritance. nih.govresearchgate.net Deletions or alterations within the PrD can affect the ability of Sup35 to form and propagate the prion. nih.govresearchgate.net The middle (M) domain (residues 124-253) is highly charged and, while not essential for prion formation, is important for [PSI+] propagation and interacts with chaperone machinery. embopress.orgnih.govnih.govmdpi.com The C-terminal domain (residues 254-685) is essential for the translation termination activity of Sup35. mdpi.comtandfonline.comnih.gov

Here is a table summarizing the domains of Sup35 and their roles:

DomainResidue RangeKey FeaturesRole in [PSI+] Prion BiologyOther Roles
N-terminal (PrD)1-123Q/N-rich, Oligopeptide RepeatsNecessary and sufficient for prion formation and propagationFacilitates mRNA turnover tandfonline.com
Middle (M)124-253Highly ChargedImportant for prion propagation, interacts with chaperonesStabilizes soluble state embopress.org
C-terminal254-685GlobularNot involved in prion formationTranslation termination

Interaction with Cellular Chaperone Machinery (e.g., Hsp104) in Prion Dynamics

Cellular chaperone machinery, particularly Hsp104, plays a critical role in the dynamics of the [PSI+] prion. plos.orgresearchgate.netembopress.orgnih.gov Hsp104 is a protein disaggregase that can sever amyloid fibrils. researchgate.netnih.gov This fragmentation activity is essential for the propagation of [PSI+] because it generates smaller prion seeds (propagons) that can be transmitted to daughter cells during cell division. nih.govplos.orgresearchgate.net Deletion of the HSP104 gene typically leads to the loss of the [PSI+] prion. researchgate.net However, the effect of Hsp104 is concentration-dependent. embopress.orgnih.gov While basal levels of Hsp104 are required for propagation, overexpression of Hsp104 can lead to the curing of the [PSI+] prion. embopress.orgembopress.orgnih.gov This curing effect is thought to be due to excessive fragmentation, leading to prion seeds that are too small to be stably maintained. nih.gov Other chaperones, such as Hsp70 (Ssa1/2 and Ssb1/2) and Hsp40 (Sis1 and Ydj1), also interact with Sup35 aggregates and influence prion dynamics, often in cooperation with Hsp104. embopress.orgpnas.org Hsp70 and Hsp40 can inhibit prion nucleation and affect the disaggregation process. embopress.orgpnas.org

Prion Strains and Their Molecular Determinants

The [PSI+] prion can exist in different heritable conformational variants, often referred to as "prion strains." mdpi.comnih.govmdpi.commolbiolcell.org These strains exhibit distinct phenotypes, such as varying efficiencies of nonsense suppression (classified as "strong" or "weak" variants) and differences in mitotic stability. nih.govmdpi.commolbiolcell.org These phenotypic differences are determined by variations in the underlying amyloid structure of the Sup35 aggregates. mdpi.commdpi.commolbiolcell.org Different prion strains can have distinct amyloid core structures within the Sup35 protein. mdpi.com For instance, studies have mapped different proteinase K-resistant regions within the Sup35 prion core that correlate with strong and weak [PSI+] phenotypes. mdpi.com The oligopeptide repeat region within the N-terminal domain is thought to play a significant role in defining [PSI+] variability. nih.govresearchgate.net

Genetic and Environmental Factors Influencing [PSI+] Prion State

Both genetic and environmental factors can influence the formation, propagation, and curing of the [PSI+] prion. nih.govnih.govtandfonline.com Genetic factors include mutations in the SUP35 gene itself, particularly within the PrD, which can affect prion formation and stability. mdpi.comtandfonline.com Mutations outside the core fibril-forming region can also lead to the formation of new prion variants. tandfonline.com Additionally, mutations or overexpression of genes encoding chaperone proteins, such as HSP104, HSP70 (SSA genes), and HSP40 (SIS1, YDJ1), significantly impact [PSI+] dynamics. nih.govnih.govembopress.orgnih.gov The presence of other prions, like [PIN+], is a genetic factor that promotes de novo [PSI+] formation. nih.govresearchgate.net Environmental factors known to influence the [PSI+] state include temperature and the presence of chemical agents like guanidine (B92328) hydrochloride (GuHCl). GuHCl is known to cure yeast prions by inhibiting the ATPase activity of Hsp104, thus preventing aggregate fragmentation and propagation. nih.govresearchgate.net Oxidative stress, potentially leading to methionine oxidation in Sup35, has also been implicated as a trigger for de novo [PSI+] formation. tandfonline.comresearchgate.net

Here is a table summarizing some factors influencing the [PSI+] prion state:

FactorTypeEffect on [PSI+] Prion State
SUP35 mutations (PrD)GeneticAffect formation, stability, and variant type
HSP104 expressionGeneticEssential for propagation (basal), Curing (overexpression) researchgate.netembopress.orgnih.gov
HSP70/HSP40 expressionGeneticInfluence nucleation and disaggregation embopress.orgpnas.org
Presence of [PIN+]GeneticPromotes de novo formation nih.govresearchgate.net
Guanidine Hydrochloride (GuHCl)EnvironmentalCuring (inhibits Hsp104) nih.govresearchgate.net
Oxidative StressEnvironmentalCan trigger de novo formation tandfonline.comresearchgate.net

Beyond Translation: Non Canonical Roles and Cellular Interactions of Sup2 Protein

Involvement in Cytoskeletal Organization

While primarily known for its role in translation, the SUP2/Sup35 protein has been shown to interact with components of the cellular cytoskeleton, suggesting a role in maintaining cellular structure and organization. Studies have demonstrated an interaction between the N-terminal prion-forming domain (Sup35N) of Sup35 and the C-terminal domain of Sla1, a protein involved in the assembly of the yeast cytoskeleton. nih.gov This interaction suggests a potential mechanism by which Sup35 could influence the dynamics of the cytoskeleton.

Further evidence for this connection comes from the observation that Sup35 interacts with various proteins of the actin cortical cytoskeleton. researchgate.net The cortical actin cytoskeleton is crucial for endocytosis, cell polarity, and morphogenesis. The association of Sup35 with this network points towards its potential involvement in these fundamental cellular processes. For instance, the ability of cells to assemble overproduced Sup35 into large aggregates appears to be assisted by the actin cortical cytoskeletal machinery, a process that may serve a protective function by sequestering potentially toxic misfolded proteins. researchgate.net Disrupting the cortical actin cytoskeleton has been shown to affect the formation of the prion form of Sup35, known as [PSI+], highlighting the functional link between Sup35 aggregation and cytoskeletal integrity. plos.org

Interacting Cytoskeletal ProteinDomain of Interaction with Sup35Potential Functional Implication
Sla1 N-terminal domain (Sup35N)Regulation of cytoskeletal assembly
Actin (Act1) Not specifiedInvolvement in endocytosis, cell polarity
Abp1 Not specifiedLink to cortical actin cytoskeleton function
Arp3 Not specifiedRole in actin nucleation and branching

Role in Cell Cycle Regulation

The functions of SUP2/Sup35 and its primary interacting partner, Sup45 (eRF1), are not limited to translation termination but also extend to the regulation of the cell cycle. nih.gov The precise mechanisms by which these translation factors influence cell cycle progression are still being elucidated, but their involvement points to a coordination between the protein synthesis machinery and the core cell cycle control system. This linkage ensures that cell division is coupled with the cell's capacity for protein production. The dual roles of Sup35 in both translation and cell cycle control underscore its importance as a key cellular regulator.

Formation of Biomolecular Condensates and Phase Separation

A significant non-canonical function of SUP2/Sup35 is its ability to undergo liquid-liquid phase separation (LLPS) to form biomolecular condensates. nih.govhfsp.org These non-membranous organelles are dynamic, reversible assemblies of proteins and RNA that play crucial roles in various cellular processes. The formation of Sup35 condensates is driven by its N-terminal prion-like domain and is often a response to cellular stress. hfsp.orgnih.gov

Under conditions such as energy depletion or a decrease in intracellular pH, Sup35 transitions from a soluble, diffuse state to form distinct condensates. hfsp.orgmdpi.com These condensates have been observed to subsequently solidify into a gel-like state, which is thought to be protective for the protein. hfsp.org Interestingly, while the N-terminal domain is a key driver for this phase separation in vitro, studies have shown that in vivo, the C-terminal domain, which binds to Sup45, is also required for the formation of these condensates. mdpi.comfigshare.com This suggests a more complex regulation of Sup35 phase separation within the cellular environment. These condensates often colocalize with markers of stress granules, indicating their role in the cellular stress response. nih.govmdpi.com

Stress Response and Adaptation Mechanisms

The formation of SUP2/Sup35 biomolecular condensates is a key component of the cellular stress response. When yeast cells are subjected to stressors like nutrient starvation or temperature fluctuations, they enter a standby mode, characterized by a shutdown of metabolism and cell division. hfsp.org During this time, the intracellular environment changes, including a drop in pH, which triggers the phase separation of Sup35. hfsp.orgnih.gov

This process serves a protective function by sequestering the essential Sup35 protein from the stressful environment, preventing its damage or irreversible aggregation. hfsp.orgnih.gov Once the stress is alleviated, these condensates can dissolve, releasing functional Sup35 back into the cytoplasm, allowing for a rapid resumption of translation and cellular growth. hfsp.org Therefore, the prion-like domain of Sup35 acts as a stress sensor, enabling the cell to adapt to fluctuating environmental conditions. hfsp.org It has been shown that stress-induced reversible condensation of Sup35 enhances cellular fitness after the stress ceases. asm.orgnih.gov

Stress ConditionCellular ChangeSup35 ResponseOutcome
Nutrient/Energy DepletionDecreased intracellular pHPhase separation into condensatesProtection of Sup35, enhanced survival
Heat ShockNot specifiedFormation of stress granules containing Sup35Adaptation to thermal stress
Oxidative StressIncreased protein carbonylationPotential for aggregationLink to prion formation mechanisms

Protein-Protein Interaction Networks of SUP2 Protein

The diverse functions of SUP2/Sup35 are mediated through its interactions with a wide network of other proteins. As a key component of the translation termination machinery, its most well-documented interaction is with Sup45 (eRF1). nih.govwikipedia.org This interaction is essential for recognizing stop codons and releasing nascent polypeptide chains.

Beyond its partnership with Sup45, Sup35 interacts with a host of other proteins that connect it to different cellular pathways. It is recruited to mRNAs through its interaction with the poly(A)-binding protein, Pab1. nih.govuniprot.org Furthermore, in its non-prion state, Sup35 exists in large molecular complexes that include a variety of molecular chaperones, such as members of the HSP70 family (Ssa1, Ssa2) and the HSP90 family (Hsc82, Hsp82). nih.gov These chaperones are crucial for maintaining protein homeostasis and are also involved in the propagation of the Sup35 prion form, [PSI+]. The prion-forming protein Rnq1 is also found in Sup35 complexes and is known to facilitate the de novo formation of [PSI+]. nih.govyeastgenome.org

The table below summarizes some of the key interacting partners of the SUP2/Sup35 protein.

Interacting ProteinFunction of InteractorFunctional Context of Interaction
Sup45 (eRF1) Translation release factor 1Translation termination
Pab1 Poly(A)-binding proteinmRNA recruitment and decay
Sla1 Cytoskeletal assembly proteinCytoskeletal organization
Hsp104 Molecular chaperonePrion propagation, stress response
Ssa1/Ssa2 (HSP70) Molecular chaperonesProtein folding, prion propagation
Hsc82/Hsp82 (HSP90) Molecular chaperonesProtein folding, prion propagation
Rnq1 Prion-forming proteinPrion formation ([PSI+] induction)
Pub1 Stress granule marker proteinStress granule formation

Comparative and Evolutionary Perspectives of Sup2 Protein

Evolutionary Conservation of SUP2 Homologs Across Eukaryotes

The SUP2/eRF3 protein is a fundamental and ubiquitous component of the eukaryotic translation apparatus, with homologs identified across the full spectrum of eukaryotic life, from single-celled protists to fungi, plants, and animals. nih.govoup.com This widespread presence underscores its essential role in terminating protein synthesis, a process vital for all cellular life. The protein functions in concert with eRF1 to recognize stop codons and mediate the release of newly synthesized polypeptide chains from the ribosome. oup.comnih.gov

Sequence analyses reveal a high degree of conservation, particularly in the protein's core functional regions. The C-terminal portion of the protein, which harbors the GTP-binding domain and is responsible for the interaction with eRF1 and the ribosome, is highly conserved. nih.gov This conservation reflects the strong selective pressure to maintain the fundamental mechanism of translation termination. For example, yeast possesses genes that are homologous to approximately 23% of human genes, and core cellular processes like translation show strong conservation between these distant relatives. nih.gov The essential nature of SUP2/eRF3's function means that its core machinery is subject to significant evolutionary constraint.

Table 1: Conservation of SUP2/eRF3 Homologs in Eukaryotes
Eukaryotic GroupRepresentative OrganismCommon NameConservation Status
Opisthokonta (Fungi)Saccharomyces cerevisiaeBudding YeastWell-conserved C-terminal domain; divergent N-terminus. nih.govnih.gov
Opisthokonta (Metazoa)Homo sapiensHumanHighly conserved C-terminal domain; divergent N-terminus. nih.gov
ArchaeplastidaArabidopsis thalianaThale CressContains conserved eRF3 homologs. nih.gov
ExcavataGiardia lambliaGiardiaPossesses a minimal eRF3 homolog lacking the typical N-terminal domain. nih.govoup.comnih.gov
AlveolataEuplotes aediculatusCiliateContains conserved eRF3 homologs. nih.govoup.com

Divergence and Conservation of Specific Domains

The SUP2/eRF3 protein exhibits a modular structure, typically consisting of a variable N-terminal region and a highly conserved C-terminal region. nih.govnih.gov This architectural separation allows for the evolution of new regulatory functions while preserving the essential termination activity. nih.gov

The C-terminal region is composed of a GTP-binding (G) domain and two beta-barrel domains (domains 2 and 3). oup.comnih.gov This entire C-terminal portion shows strong structural and sequence homology to the elongation factor eEF1A (and its prokaryotic counterpart, EF-Tu). oup.comnih.gov This region is responsible for the core functions of eRF3: binding GTP, interacting with eRF1, and stimulating the hydrolysis of the completed polypeptide chain. nih.govoup.com The interaction between the C-terminal domains of eRF1 and eRF3 is a critical, conserved feature of the termination complex. zju.edu.cn

In stark contrast, the N-terminal domain is highly divergent in both sequence and length across different eukaryotic lineages. nih.govnih.gov This variability is linked to the evolution of species- and clade-specific functions. nih.gov

In Fungi: In Saccharomyces cerevisiae and other yeasts, the N-terminal domain is rich in glutamine, asparagine, and tyrosine residues and is responsible for the protein's ability to form a prion, known as [PSI+]. nih.govnih.gov This prion form leads to a partial loss of function, increasing the rate of stop codon readthrough. While the ability to form prions is conserved among certain yeasts, it is not a universal feature. nih.gov

In Mammals: The N-terminal domain of mammalian eRF3 (GSPT1) lacks the prion-forming repeats found in yeast. Instead, it mediates an interaction with the poly(A)-binding protein (PABP). nih.govresearchgate.net This interaction is thought to physically link the termination and initiation stages of translation, promoting efficient ribosome recycling and contributing to the regulation of mRNA stability. nih.gov

In Early-Diverging Eukaryotes: Some of the earliest branching eukaryotes, such as Giardia lamblia, possess an eRF3 homolog that completely lacks the N-terminal domain, consisting only of the conserved C-terminal eEF1A-like region. nih.govoup.comnih.gov This suggests that the core termination function of eRF3 predates the addition of the versatile N-terminal regulatory domain.

Table 2: Domain Structure and Conservation of SUP2/eRF3
DomainPrimary FunctionEvolutionary ConservationLineage-Specific Features
N-terminalRegulation, Protein-protein interactionsLow (highly divergent in sequence and length) nih.govnih.govPrion formation (e.g., S. cerevisiae); PABP binding (e.g., Mammals); Absent (e.g., G. lamblia). nih.govnih.gov
C-terminal (eEF1A-like)GTP-binding, eRF1 interaction, Stimulation of peptide releaseHigh (structurally and functionally conserved across all eukaryotes) nih.govnih.govConstitutes the core, essential function of the protein. oup.com

Phylogenetic Analysis of SUP2 and Related Elongation Factors

Phylogenetic analyses place SUP2/eRF3 firmly within the superfamily of translational GTPases, which includes initiation factors (like eIF2) and elongation factors (like eEF1A and eEF2). researchgate.net The evolutionary origin of eRF3 is directly linked to the elongation factor eEF1A. oup.comresearchgate.net It is widely accepted that the gene for eRF3 arose from a duplication of the gene encoding eEF1A. oup.com This ancient duplication event occurred early in eukaryotic evolution, before the divergence of the last eukaryotic common ancestor, as evidenced by the presence of eRF3 in early-branching lineages like Giardia. oup.com

Following the duplication, the ancestral eRF3 gene product was repurposed from a role in elongation to a new function in termination. This neofunctionalization involved acquiring the ability to interact with eRF1 while retaining the core GTPase machinery inherited from eEF1A. oup.com The structural similarity between the eRF1/eRF3 complex and the aminoacyl-tRNA/eEF1A complex highlights their shared ancestry and analogous function in delivering a key molecular player (eRF1 or tRNA, respectively) to the ribosomal A-site. pnas.org

Phylogenetic trees of translational GTPases consistently show a distinct clade for the eRF3 family, which is closely related to the eEF1A family. researchgate.net The bacterial termination factor RF3, also a GTPase, is not a direct homolog of eRF3. Instead, the bacterial RF3 is homologous to the elongation factor EF-G, indicating that eukaryotes and bacteria independently recruited a GTPase to assist in translation termination, a case of convergent evolution. oup.com The eukaryotic system, with eRF3 evolving from eEF1A, represents a distinct evolutionary trajectory for solving the same biochemical problem. researchgate.net In some higher eukaryotes, the eRF3 gene has undergone further duplication, leading to paralogs such as eRF3a and eRF3b, which may have sub-functionalized roles. researchgate.net

Advanced Methodological Approaches in Sup2 Protein Research

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are essential for understanding the intrinsic properties of SUP2 protein, its interactions, and its conformational states. Techniques such as protein purification, electrophoresis (like SDS-PAGE), and Western blotting are standard for analyzing protein expression levels, size, and post-translational modifications.

Biophysical techniques provide insights into protein folding, stability, and interactions. Circular dichroism (CD) spectroscopy can be used to assess the secondary structure content and thermal stability of SUP2 or its domains researchgate.net. Fluorescence spectroscopy, including techniques like Thioflavin-T (ThT) binding assays, is widely used to monitor the kinetics of amyloid fibril formation in vitro, a key aspect of SUP2 prion formation nih.gov. Other methods such as analytical ultracentrifugation and size exclusion chromatography can determine the oligomeric state of the protein unesp.br. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinities between SUP2 and its interaction partners, such as other release factors or chaperones.

Structural Biology Techniques for SUP2

Determining the three-dimensional structure of this compound and its aggregated forms is critical for understanding its function and prion behavior at an atomic level. Key structural biology techniques include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM) technologynetworks.com.

X-ray crystallography can provide high-resolution structures of purified, crystallized SUP2 or its domains, particularly the soluble, functional forms technologynetworks.com. However, crystallizing large or flexible proteins, or amyloid aggregates, can be challenging technologynetworks.com.

NMR spectroscopy is powerful for studying protein dynamics and the structure of proteins in solution, including intrinsically disordered regions which are often found in prion proteins like SUP2 nih.gov.

Cryo-EM has become increasingly important for resolving the structures of large protein complexes and amyloid fibrils, which are often difficult to crystallize technologynetworks.com. This technique allows visualization of protein structures in a near-native state technologynetworks.com. Cryo-EM has been used to elucidate the structure of protein complexes involving yeast proteins, demonstrating its applicability to studying macromolecular assemblies relevant to SUP2 function or aggregation nih.govelifesciences.org.

High-Throughput Omics Approaches (e.g., RNA-Seq, Proteomics)

High-throughput omics technologies provide a global view of the cellular processes affected by this compound, its expression levels, and its interactions.

RNA sequencing (RNA-Seq) allows for the comprehensive analysis of the transcriptome, revealing how changes in SUP2 expression or prion status affect global gene expression profiles nih.govfrontlinegenomics.comfrontiersin.org. This can help identify pathways and processes influenced by SUP2.

Proteomics, often employing mass spectrometry, enables the large-scale identification and quantification of proteins in a sample nih.govfrontlinegenomics.comresearchgate.net. This can be used to study changes in protein abundance in [PSI+] versus [psi-] cells, identify proteins that interact with SUP2, or analyze post-translational modifications of SUP2. Integrated multi-omics approaches, combining data from genomics, transcriptomics, and proteomics, offer a more holistic understanding of the complex molecular mechanisms involving SUP2 nih.govfrontlinegenomics.comresearchgate.net.

In Vitro and In Vivo Models for Studying SUP2 Aggregation and Prion Dynamics

Both in vitro and in vivo models are indispensable for dissecting the mechanisms of SUP2 aggregation and the dynamics of the [PSI+] prion.

In vitro models typically involve purifying recombinant this compound or its prion-forming domain (PrD) and inducing aggregation under controlled conditions. Techniques like ThT fluorescence assays, electron microscopy, and atomic force microscopy (AFM) are used to characterize the aggregation kinetics and morphology of the resulting amyloid fibrils nih.gov. Seeding experiments, where pre-formed fibrils are added to soluble protein, are used to study the templating nature of prion propagation in vitro nih.gov.

In vivo models, primarily utilizing the yeast Saccharomyces cerevisiae, allow for the study of SUP2 prion dynamics within a living cellular environment. Yeast strains carrying different SUP2 mutations or expressing variants of the protein are used to investigate factors influencing prion formation, stability, and toxicity plos.orgnih.gov. Live-cell imaging can track the formation and movement of SUP2 aggregates within the cell nih.gov. Genetic manipulations, such as overexpression or deletion of chaperone proteins (e.g., Hsp104, Hsp70, Hsp40), are used to understand their roles in prion propagation and aggregate dynamics plos.orgnih.govnih.gov. Mathematical models are also employed to simulate and understand the kinetics of prion aggregate dynamics in vivo nih.govplos.org.

Data Table: Examples of Techniques Used in this compound Research

Research AreaTechniquePurpose
Genetic AnalysisGenetic ScreeningIdentify genes/mutations affecting SUP2 function/prion status
Genetic AnalysisComplementation AssaysDetermine if mutations are in the same or different genes
Biochemical CharacterizationProtein PurificationIsolate this compound for study
Biochemical CharacterizationWestern BlottingDetect and quantify this compound levels
Biophysical CharacterizationCircular Dichroism (CD) SpectroscopyAnalyze secondary structure and stability
Biophysical CharacterizationThioflavin-T (ThT) Fluorescence AssayMonitor amyloid fibril formation kinetics
Structural BiologyX-ray CrystallographyDetermine 3D structure of soluble SUP2 or domains
Structural BiologyCryogenic Electron Microscopy (Cryo-EM)Determine structure of large complexes and amyloid fibrils
High-Throughput OmicsRNA Sequencing (RNA-Seq)Analyze global gene expression profiles
High-Throughput OmicsProteomics (Mass Spectrometry)Identify and quantify proteins, analyze modifications and interactions
In Vitro Aggregation StudiesElectron Microscopy/Atomic Force Microscopy (AFM)Visualize aggregate morphology
In Vivo Prion StudiesYeast GeneticsManipulate SUP2 or related genes in a cellular context
In Vivo Prion StudiesLive-Cell ImagingTrack aggregate formation and dynamics in living cells

Implications of Sup2 Protein Dysregulation in Biological Systems

Impact of Mutational Effects on Cellular Viability and Function

The SUP35 gene is essential for yeast cell viability; its deletion is lethal. nih.gov Mutations within the SUP35 gene can significantly impact cellular function, primarily by altering the efficiency of translation termination. As a release factor, Sup35 is responsible for recognizing stop codons and facilitating the release of the nascent polypeptide chain from the ribosome. Mutations can impair this function, leading to readthrough of stop codons. nih.govmit.edumolbiolcell.orgnih.govcore.ac.uk

Studies have shown that viable strains harboring nonsense mutations in the essential SUP35 gene can be obtained. nih.gov This viability may be attributed to compensatory mechanisms, such as feedback-regulated readthrough of premature termination codons or the accumulation of additional suppressor mutations elsewhere in the genome. nih.gov The efficiency of nonsense suppression is influenced by various cellular components, including tRNAs, ribosomes, and other translation factors. nih.gov

The Sup35 protein contains distinct functional domains. The C-terminal domain is necessary and sufficient for its role in translation termination and cell viability. molbiolcell.org The N-terminal domain is primarily associated with prion formation, but it also has non-prion functions, including involvement in mRNA turnover and cytoskeleton-associated translation. nih.gov Mutations within the C-terminal domain are likely to directly affect translation termination efficiency, while mutations in the N-terminal or middle (M) domains could impact prion formation, protein-protein interactions, or these other non-prion functions, indirectly affecting cellular processes.

Furthermore, mutations in other proteins can reveal functional interactions with Sup35. For instance, specific intragenic suppressor mutations in SUP2 (Sup35) can reverse the growth defects caused by mutations in the motor protein Myo2p, restoring viability at restrictive temperatures. biologists.com This highlights the complex interplay between SUP2 and other cellular components and how mutations can reveal or compensate for defects in these interactions.

Consequences of Prion Formation on Cellular Physiology

The most well-characterized form of SUP2 protein dysregulation is its conversion to the prion state, [PSI+]. mit.edumolbiolcell.orgnih.govtandfonline.com This conformational change results in the aggregation of soluble Sup35 protein into insoluble amyloid-like fibers. researchgate.netmolbiolcell.orgnih.govtandfonline.comasm.orgresearchgate.net The aggregation sequesters a significant portion of the cellular Sup35, leading to a depletion of the functional, soluble form of the protein. researchgate.netnih.govtandfonline.comresearchgate.net

The primary consequence of reduced functional Sup35 is impaired translation termination. researchgate.netmit.edumolbiolcell.orgnih.govtandfonline.comresearchgate.net Ribosomes are less likely to efficiently recognize stop codons, leading to a higher frequency of readthrough and the production of aberrant, elongated polypeptides. mit.edunih.gov This readthrough phenotype is often manifested as nonsense suppression, where premature stop codons in mRNA are ignored, allowing translation to continue. researchgate.netmolbiolcell.orgnih.govtandfonline.comresearchgate.net The degree of nonsense suppression can vary depending on the specific [PSI+] variant. nih.gov

The [PSI+] prion is considered an epigenetic element because it causes a heritable change in phenotype (the nonsense suppression) without altering the underlying DNA sequence. researchgate.netmit.edu This change in translational fidelity can impact the expression and function of numerous genes containing premature stop codons or those where stop codon readthrough might occur naturally at a low frequency.

While [PSI+] can confer adaptive advantages under certain environmental conditions by allowing readthrough of nonsense mutations, high levels of Sup35 aggregation, particularly those induced by overexpression, can be detrimental. asm.org Excessive aggregation can inhibit cell growth, diminish the formation of stress-induced reversible protein condensates, and impair cellular recovery following stress. asm.org

The formation of [PSI+] is also influenced by the presence of other yeast prions, such as [PIN+] (the prion form of Rnq1 protein). researchgate.netmolbiolcell.orgasm.org [PIN+] aggregates can cross-seed the de novo formation of [PSI+], acting as templates for the misfolding and assembly of Sup35. researchgate.netmolbiolcell.orgasm.org This highlights the interconnectedness of prion phenomena within the cell.

Molecular Pathology of this compound-Related Phenomena

The molecular pathology of this compound dysregulation, particularly in the context of prion formation, centers on the protein's ability to undergo a conformational change and self-assemble into amyloid structures. The Sup35 protein consists of three main domains: the N-terminal prion domain (PrD), a charged middle (M) domain, and the C-terminal functional domain. molbiolcell.org The N-terminal PrD is rich in glutamine (Q) and asparagine (N) residues and is necessary and sufficient for [PSI+] prion formation and propagation. molbiolcell.orgnih.gov

The conversion to the prion state involves the misfolding of soluble Sup35 molecules into a β-sheet-rich conformation that allows them to aggregate into stable amyloid fibers. molbiolcell.orgnih.govnih.govtandfonline.com These aggregates then act as seeds, recruiting and converting more soluble Sup35 molecules into the prion form, thus perpetuating the cycle. researchgate.netnih.govnih.govtandfonline.comresearchgate.net

Prion propagation requires the fragmentation of existing aggregates to create new seeds that can be transmitted to daughter cells during cell division. tandfonline.comresearchgate.net This process is often facilitated by molecular chaperones, particularly Hsp104, which has disaggregase activity. tandfonline.comresearchgate.net Chaperones play a critical role in the stable inheritance of the prion state. researchgate.net

Different stable conformations of the Sup35 prion aggregates can exist, leading to distinct "prion variants" with varying degrees of translational readthrough and stability. nih.gov These variants demonstrate how protein conformation alone can encode and transmit distinct phenotypes.

Cellular quality control mechanisms and anti-prion systems also influence the formation and propagation of Sup35 prions. Proteins like Btn2, Cur1, and factors involved in nonsense-mediated decay (Upf proteins) can interact with Sup35 aggregates and modulate prion behavior. nih.gov For example, Upf1 can interfere with Sup35 amyloid formation in vitro and is associated with Sup35 amyloid fibers in [PSI+] cells. nih.gov

The sequestration of the functional C-terminal domain of Sup35 within the insoluble aggregates is the direct molecular cause of the loss-of-function phenotype observed in [PSI+] cells. researchgate.netmolbiolcell.orgnih.govtandfonline.com This highlights how protein aggregation can directly impair essential cellular processes by rendering key proteins non-functional.

SUP2 as a Model System for Understanding Broader Prion-Like Phenomena

The this compound system in Saccharomyces cerevisiae has become a cornerstone for understanding prions and broader protein misfolding and aggregation phenomena. mit.edunih.govnih.govmdpi.comdergipark.org.tr Yeast prions, including [PSI+], were instrumental in providing strong experimental support for the "protein-only" hypothesis of prion inheritance. mit.edunih.gov

Yeast offers significant advantages as a model system, including its genetic tractability, rapid growth, and well-characterized cellular processes. These features allow for relatively easy manipulation of genes, screening for factors that influence prion behavior, and visualization of protein aggregates within living cells. researchgate.netmdpi.comdergipark.org.tr

Studies on Sup35 have provided fundamental insights into the mechanisms of amyloid formation, the role of specific protein domains in aggregation (particularly Q/N-rich regions), the process of prion propagation via aggregate fragmentation, and the influence of cellular factors like chaperones. mit.edumolbiolcell.orgnih.govtandfonline.comresearchgate.net

The modular nature of Sup35, with its separable prion-forming and functional domains, has allowed researchers to investigate the transferability of prion domains and their ability to induce prion-like behavior in heterologous proteins. mit.edunih.gov This has helped to define the sequence and structural characteristics that contribute to prionogenicity.

Furthermore, the Sup35 system serves as a valuable model for distinguishing between infectious prions and non-infectious amyloids, suggesting that factors like the frequency of aggregate fragmentation play a key role in infectivity. tandfonline.com This distinction is relevant to understanding the differences between transmissible spongiform encephalopathies caused by mammalian PrP prions and other amyloid-associated diseases like Alzheimer's and Parkinson's.

Future Research Directions and Unanswered Questions in Sup2 Protein Biology

Elucidating the Full Spectrum of Non-Translational Functions

While SUP2 is well-established as a translation termination factor, accumulating evidence suggests it possesses additional functions independent of protein synthesis. Research indicates that proteins like aminoacyl-tRNA synthetases (AARSs), which are primarily involved in translation, also have non-canonical roles in processes such as gene expression regulation, cell signaling, angiogenesis, inflammatory responses, and tumorigenesis. nih.govnih.govresearchgate.net Similarly, the non-translational functions of SUP2, particularly those mediated by its N-terminal and middle (NM) regions which are not essential for translation termination, are an active area of inquiry. nih.govresearchgate.net These regions have been implicated in stress sensing and phase separation. nih.govresearchgate.net Future research aims to comprehensively identify and characterize these diverse non-translational roles, exploring the molecular mechanisms by which SUP2 interacts with other cellular components and pathways outside the translational machinery. This includes investigating its potential involvement in stress responses beyond condensate formation and its interactions with other proteins and nucleic acids.

Deeper Understanding of Phase Separation and Condensate Dynamics

The ability of SUP2 (Sup35) to undergo reversible phase separation into biomolecular condensates in response to transient stress is a critical aspect of its biology. nih.govhfsp.orgasm.orguni-muenchen.de These condensates are distinct from amyloid-like prion aggregates and are thought to play a protective role during stress. hfsp.orguni-muenchen.de However, the precise mechanisms governing the formation, dynamics, and dissolution of these condensates require further in-depth study. Future research will focus on understanding the molecular interactions, including weak, multivalent attractive interactions between "sticker" regions, that drive phase separation. aalto.fi Investigating the role of different domains, such as the charged M domain and the N-terminal prion domain, in sensing environmental changes and facilitating condensation is crucial. nih.govhfsp.orgmdpi.com Furthermore, exploring the dynamic properties of these condensates, including material exchange with the surrounding environment and potential internal microphase separation, will provide insights into their functional significance. upenn.eduelifesciences.orgbiorxiv.org Advanced techniques, including molecular dynamics simulations and microfluidics, are being employed to probe these complex dynamics. aalto.fiupenn.edursc.org Unanswered questions remain regarding how the physical properties and organization of condensates vary based on size and cellular conditions, and how these variations impact their function. biorxiv.org

Refined Structural Characterization of Transient States and Complexes

Understanding the structural transitions of SUP2 protein, particularly during its shift between soluble, phase-separated, and aggregated states, is essential but challenging due to the transient nature of some intermediates. Future research aims to achieve refined structural characterization of SUP2 in its various forms and in complex with interacting partners. This includes utilizing advanced techniques such as single-molecule fluorescence resonance energy transfer (SM-FRET), fluorescence correlation spectroscopy, and cryo-electron tomography to study the structure and dynamics of monomeric and oligomeric species. uni-muenchen.depnas.org Structural characterization of transient protein-protein interactions and the architecture of biomolecular condensates at high resolution are key goals. nih.govnsf.govfrontiersin.org Elucidating the structural details of how the intrinsically disordered regions of SUP2, particularly the N and M domains, contribute to different conformational states and interactions is critical for understanding its diverse functions and misfolding pathways. pnas.org

Exploring Molecular Mechanisms Targeting SUP2 Aggregation

The aggregation of SUP2 into amyloid-like structures is associated with the [PSI+] prion state in yeast, leading to altered translation termination. nih.govnih.govpnas.org While this has been extensively studied as a model for protein aggregation diseases, further research is needed to fully understand the molecular mechanisms driving both functional and pathological aggregation of SUP2. mdpi.comukdri.ac.uknih.gov Future directions include investigating the factors that influence the transition from reversible phase separation to irreversible aggregation. asm.orgresearchgate.net Exploring the role of molecular chaperones, such as Hsp104, Hsp70, and Hsp40, in managing SUP2 aggregation and disaggregating amyloid fibers is crucial. nih.govmolbiolcell.orgnih.gov Identifying small molecules or genetic modifications that can modulate SUP2 aggregation or enhance its clearance by cellular quality control pathways represents a potential avenue for therapeutic strategies, although this article strictly excludes therapeutic discussions. mdpi.comfrontiersin.org Understanding how different Sup35 protein variants and their structural cores influence aggregation propensity and prion strain properties is also an ongoing area of research. nih.govresearchgate.net

Expanding Evolutionary and Comparative Studies for Broader Biological Relevance

Comparative analysis of this compound across different species can provide valuable insights into the evolutionary pressures that have shaped its sequence, structure, and functions. Studies comparing SUP2 homologs in various yeast species, such as Pichia pinus and Saccharomyces cerevisiae, have revealed conserved and variable regions, suggesting differential functional significance. pnas.orgnih.govnih.govmit.edu The evolutionary conservation of the prion-forming potential of the NM region, despite sequence variability, highlights its potential adaptive significance. nih.gov Future research will expand these comparative studies to a wider range of organisms, including other fungi and potentially more distantly related eukaryotes, to understand the conservation and divergence of SUP2's translational and non-translational roles, as well as its propensity for phase separation and aggregation. nih.govnih.govmit.edu Investigating the existence and function of SUP2-like proteins and their aggregation behaviors in other organisms could provide broader biological relevance and potentially shed light on similar processes in higher eukaryotes, including those implicated in neurodegenerative diseases.

Q & A

Q. What experimental techniques are recommended for determining the tertiary structure of SUP2 protein?

To resolve SUP2's tertiary structure, combine cryo-electron microscopy (cryo-EM) for high-resolution imaging of large complexes with X-ray crystallography for atomic-level details of isolated domains. For dynamic regions, nuclear magnetic resonance (NMR) spectroscopy is suitable. Cross-validate computational predictions (e.g., AlphaFold2) with experimental data to address discrepancies in flexible loops or disordered regions .

Q. How can researchers validate predicted interactors of this compound from high-throughput screens?

Use orthogonal methods such as co-immunoprecipitation (Co-IP) followed by Western blotting for candidate validation. For quantitative validation, apply proximity-based assays like BioID or APEX tagging. Cross-reference results with existing interactome databases (e.g., UniProt) to filter false positives .

Q. What cellular assays are optimal for assessing SUP2’s functional role in disease models?

Employ CRISPR/Cas9 knockout or siRNA knockdown in disease-relevant cell lines, paired with phenotypic assays (e.g., proliferation, apoptosis). Use rescue experiments with wild-type or mutant SUP2 constructs to confirm specificity. Include controls for off-target effects using scrambled siRNA or isogenic cell lines .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo functional data for this compound?

Conduct in vitro assays under physiologically relevant conditions (e.g., mimicking cellular redox states or co-factor concentrations). Use tissue-specific knockout mouse models to compare with cell-based findings. Integrate single-cell RNA sequencing to identify context-dependent interactors or post-translational modifications (PTMs) that alter SUP2 activity .

Q. What computational methods complement AlphaFold2 predictions for modeling this compound dynamics under different cellular conditions?

Combine molecular dynamics (MD) simulations with AlphaFold2’s static models to study conformational changes. Use tools like HADDOCK for protein-protein docking or Rosetta for energy minimization. Validate predictions with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility changes .

Q. How can researchers address low reproducibility in SUP2 enzymatic activity assays across laboratories?

Standardize buffer conditions (pH, ionic strength), enzyme-to-substrate ratios, and temperature. Include internal controls like commercially available enzymes with known activity. Use isothermal titration calorimetry (ITC) for kinetic parameter validation and cross-lab collaborations for protocol harmonization .

Q. What strategies are effective for identifying SUP2’s post-translational modifications (PTMs) in a tissue-specific manner?

Apply PTM-specific enrichment techniques (e.g., TiO2 for phosphorylation, immunoprecipitation for ubiquitination) coupled with high-resolution tandem mass spectrometry (LC-MS/MS). Use tissue lysates from conditional knockout models to reduce background noise. Validate findings with site-directed mutagenesis and functional assays .

Q. How should conflicting data on SUP2’s subcellular localization be resolved?

Combine high-resolution imaging (e.g., stimulated emission depletion microscopy, STED) with biochemical fractionation. Use compartment-specific markers and quantitative colocalization analysis (e.g., Pearson’s coefficient). Account for cell-type variability by testing multiple lineages and stress conditions .

Methodological Considerations

  • Data Integration : Leverage databases like UniProt for annotated SUP2 features (domains, PTMs) and AlphaFold DB for structural predictions. Cross-reference with clinical datasets (e.g., TCGA) to prioritize disease-relevant research angles .
  • Experimental Design : For interaction studies, employ chemical cross-linkers (e.g., DSS) to stabilize transient complexes before MS analysis. Use CETSA (cellular thermal shift assay) to confirm ligand binding in native cellular environments .
  • Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and identify confounding variables (e.g., batch effects in proteomics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.